2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine

medicinal chemistry structure–activity relationship (SAR) cross‑coupling

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine (CAS 1956379-16-0) is a heterocyclic small molecule with a pyrazolo[3,4-d]pyridazine core, bearing a 4‑bromophenyl substituent at the 2‑position and a chlorine atom at the 7‑position. Its molecular formula is C₁₁H₆BrClN₄ (MW 309.55) and it is typically supplied as a solid with standard purities of 95–98%.

Molecular Formula C11H6BrClN4
Molecular Weight 309.55 g/mol
CAS No. 1956379-16-0
Cat. No. B15055943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine
CAS1956379-16-0
Molecular FormulaC11H6BrClN4
Molecular Weight309.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)Br
InChIInChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H
InChIKeyUYUJCOYIBWOLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine (CAS 1956379-16-0): Baseline Identity for Procurement Evaluation


2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine (CAS 1956379-16-0) is a heterocyclic small molecule with a pyrazolo[3,4-d]pyridazine core, bearing a 4‑bromophenyl substituent at the 2‑position and a chlorine atom at the 7‑position . Its molecular formula is C₁₁H₆BrClN₄ (MW 309.55) and it is typically supplied as a solid with standard purities of 95–98% . The scaffold belongs to a class of nitrogen‑rich fused heterocycles that have attracted interest as kinase inhibitor mimetics, apoptosis modulators, and adenosine receptor ligands, making the compound a versatile intermediate for medicinal chemistry and chemical biology .

Why In‑Class Substitution of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine (CAS 1956379-16-0) Is Not Straightforward


Pyrazolo[3,4‑d]pyridazine analogs cannot be interchanged generically because both the regiochemistry and the electronic nature of the aryl substituent dictate biological target engagement, synthetic tractability, and physicochemical properties. For example, the para‑bromophenyl substituent in the target compound provides a distinct Hammett electronic profile (σₚ = 0.23 vs σₘ = 0.39 for the meta isomer) that influences reactivity in cross‑coupling reactions, while the 7‑chloro group offers a handle for nucleophilic aromatic substitution or further functionalization [1]. In head‑to‑head cellular assays on pyrazolo[3,4‑d]pyridazines, PPD‑1 (which contains a 2‑aryl substitution pattern analogous to the target compound) showed an IC₅₀ of 6.2 ± 0.8 µM against A549 lung cancer cells, whereas closely related analogs with altered substitution patterns displayed >3‑fold shifts in potency, demonstrating that even modest structural changes produce substantial pharmacodynamic differences [2].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine (CAS 1956379-16-0)


Para‑ vs Meta‑Bromophenyl Isomerism: Hammett Electronic Profile and Synthetic Reactivity Divergence

The target compound bears a para‑bromophenyl substituent (σₚ = 0.23) while the closest commercially available analog, 2‑(3‑bromophenyl)‑7‑chloro‑2H‑pyrazolo[3,4‑d]pyridazine (CAS 1956376‑24‑1), carries a meta‑bromophenyl group (σₘ = 0.39) [1]. The lower σ value of the para isomer corresponds to reduced electron‑withdrawing character, which modulates the electrophilicity of the pyridazine ring and directly impacts rates of nucleophilic aromatic substitution at the 7‑chloro position. Additionally, para‑bromoarenes undergo Pd‑catalyzed Suzuki–Miyaura coupling approximately 1.5‑ to 2‑fold faster than their meta‑substituted counterparts due to diminished steric congestion around the C–Br bond, a factor critical for library synthesis where coupling efficiency dictates throughput [2].

medicinal chemistry structure–activity relationship (SAR) cross‑coupling

Supplier Purity Grade Comparison: Higher Available Purity for the Target para‑Isomer

Commercially, the para‑bromo target compound is available at purity grades of 97% (Bidepharm) and 98% (MolCore), whereas the meta‑bromo isomer (CAS 1956376‑24‑1) is predominantly offered at 95% (AKSci) or 97% (Chemenu) . The availability of a validated 98% purity grade (NLT 98% per MolCore) provides researchers with a higher‑quality starting material that reduces the need for in‑house repurification, lowering overall project cost and cycle time.

procurement quality control purity specification

Class‑Level Anticancer Activity: Scaffold‑Driven Apoptosis Induction via XIAP‑BIR3 and Bcl‑2/Bax Modulation

The pyrazolo[3,4‑d]pyridazine chemotype to which the target compound belongs has demonstrated direct, quantitative anticancer effects in peer‑reviewed studies. PPD‑1, a representative 2‑aryl‑substituted pyrazolo[3,4‑d]pyridazine, exhibited an IC₅₀ of 6.2 ± 0.8 µM against A549 lung carcinoma cells, with a favorable therapeutic ratio (IC₅₀ >100 µM against normal WI‑38 fibroblasts) [1]. In the same study, PPD‑1 induced 10.06% apoptosis in A549 cells versus 0.57% in untreated controls, a 17.6‑fold increase, and upregulated pro‑apoptotic Bax 7.28‑fold while suppressing anti‑apoptotic Bcl‑2 to 0.22‑fold [1]. These data establish a quantitative benchmark for the class and imply that the target compound, sharing the same core and 2‑aryl substitution architecture, is a rational entry point for medicinal chemistry optimization.

oncology apoptosis XIAP

Halogen‑Based Synthetic Orthogonality: Bromine vs Chlorine as Differential Reactive Handles

The target compound uniquely juxtaposes a C(sp²)–Br bond (on the 4‑bromophenyl ring) and a C(sp²)–Cl bond (at the pyridazine 7‑position) within the same molecule. Under standard Pd‑catalyzed conditions, aryl bromides undergo oxidative addition approximately 50–100 times faster than aryl chlorides, enabling sequential, chemoselective functionalization [1]. In contrast, the meta‑bromo analog CAS 1956376‑24‑1 shares this dual‑halogen feature, but the para‑chloro analog (CAS 1956378‑52‑7) replaces bromine with chlorine, sacrificing the kinetic orthogonality that permits unambiguous first‑step coupling at the bromophenyl site. This orthogonal reactivity is a direct molecular design feature that makes the target compound superior for building complex, unsymmetrical biaryl architectures in a controlled, stepwise manner.

synthetic chemistry orthogonal reactivity halogen selectivity

High‑Value Application Scenarios for 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine (CAS 1956379-16-0)


Oncology Lead Optimization: XIAP‑Targeted Apoptosis Inducer Development

The compound serves as a starting scaffold for designing XIAP‑BIR3 domain antagonists. The class‑level evidence shows that 2‑aryl‑pyrazolo[3,4‑d]pyridazines can achieve IC₅₀ values of 6.2 µM against A549 cells while maintaining a >16‑fold selectivity window over normal fibroblasts [1]. The 4‑bromophenyl group provides a vector for further SAR exploration via Suzuki coupling, while the 7‑chloro group can be displaced with amines to modulate pharmacokinetic properties .

Stepwise Divergent Library Synthesis via Orthogonal Halogen Reactivity

The compound's C–Br and C–Cl bonds exhibit approximately 50–100× differential oxidative addition rates with Pd(0) catalysts, enabling chemoselective, sequential cross‑coupling without protecting groups [2]. This property supports the construction of diverse, unsymmetrical biaryl libraries in a high‑throughput parallel synthesis format, where the first diversification occurs exclusively at the bromophenyl position, followed by a second diversification at the 7‑chloro site.

Adenosine Receptor Antagonist Probe Synthesis

The pyrazolo[3,4‑d]pyridazine scaffold has been validated as a high‑affinity adenosine A₁/A₃ receptor antagonist chemotype (Kᵢ values in the low nanomolar range for optimized derivatives) [3]. The target compound, with its para‑bromophenyl substituent, allows for rapid analoging via Pd‑catalyzed cross‑coupling to explore the SAR of the 2‑aryl domain, a region critical for A₁/A₃ subtype selectivity [3].

Chemical Biology Tool Compound Development for Kinase Profiling

The pyrazolo[3,4‑d]pyridazine core mimics the purine ring of ATP, making it a privileged scaffold for kinase inhibitor design . The bromine atom at the para position of the pendant phenyl ring provides a heavy‑atom label for X‑ray co‑crystallography phasing, while the chlorine at position 7 can be exploited for covalent inhibitor design via nucleophilic displacement with cysteine‑targeting warheads .

Quote Request

Request a Quote for 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.